molecular formula C26H28N4O3S B2804879 2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536707-23-0

2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2804879
CAS No.: 536707-23-0
M. Wt: 476.6
InChI Key: QQPYLPPZRZBCSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS: 536707-19-4) is a pyrimido[5,4-b]indole derivative with a molecular weight of 448.5 g/mol . Its structure comprises a pyrimidoindole core substituted with a 4-methoxyphenyl group at position 3 and a thioether-linked 2-ethylpiperidine moiety at position 2. Computational analyses indicate moderate lipophilicity (XLogP3: 4.2) and a topological polar surface area (TPSA) of 103 Ų, suggesting balanced membrane permeability and solubility . This compound has been investigated in structure–activity relationship (SAR) studies for Toll-like receptor 4 (TLR4) selectivity, where its substituents play critical roles in modulating activity .

Properties

IUPAC Name

2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-3-17-8-6-7-15-29(17)22(31)16-34-26-28-23-20-9-4-5-10-21(20)27-24(23)25(32)30(26)18-11-13-19(33-2)14-12-18/h4-5,9-14,17,27H,3,6-8,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPYLPPZRZBCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related pyrimido[5,4-b]indole derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) XLogP3 HBD HBA Notable Activity/Properties
Target Compound (536707-19-4) Pyrimido[5,4-b]indol-4(5H)-one 3-(4-methoxyphenyl), 2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio) 448.5 4.2 1 5 TLR4 selectivity
7-Bromo-3-phenyl analog Same core 7-Bromo, 3-phenyl, 2-thioxo 420.0 (calculated) N/A 1 4 Reduced TLR4 activity due to steric bulk
3-Phenethyl-2-thioxo (6d) Same core 3-phenethyl, 2-thioxo ~394 (estimated) N/A 1 4 Intermediate in TLR4 ligand synthesis
Morpholino derivative Same core 3-(4-methoxyphenyl), 2-((2-morpholino-2-oxoethyl)thio) ~464 (estimated) ~3.8 1 6 Enhanced solubility, reduced potency
Azepane derivative (537668-62-5) Same core 3-phenyl, 2-((2-(azepan-1-yl)-2-oxoethyl)thio) ~462 (estimated) ~4.5 1 5 Altered binding due to 7-membered ring
Trifluoromethyl benzyl thio analog Same core 3-methyl, 2-((4-(trifluoromethyl)benzyl)thio) ~437 (estimated) ~5.0 1 5 High metabolic stability

Key Findings

Substituent Impact on TLR4 Activity: The target compound’s 4-methoxyphenyl group enhances TLR4 binding compared to phenyl or bromophenyl analogs, likely due to improved electronic and steric compatibility . Substitution with ethylpiperidine (vs. morpholino or azepane) optimizes lipophilicity and receptor interactions, as smaller N-alkyl groups (e.g., ethyl) reduce steric hindrance while maintaining solubility .

Thioether vs. Thioxo Groups :

  • The thioether linkage in the target compound improves stability over thioxo (C=S) analogs, which are prone to oxidation .

Pharmacokinetic Properties: The morpholino derivative (TPSA ~115 Ų) exhibits higher solubility but lower cellular permeability than the target compound (TPSA 103 Ų) .

Synthetic Accessibility :

  • The target compound’s synthesis involves polyphosphoric acid (PPA)-mediated cyclization, a method shared with other pyrimidoindoles . Brominated analogs require additional halogenation steps, increasing synthetic complexity .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer:
Synthesis optimization requires precise control of reaction parameters, including:

  • Temperature and solvent selection (e.g., polar aprotic solvents for nucleophilic substitutions) .
  • pH adjustments during intermediate steps to stabilize reactive groups like thiols or amines .
  • Catalyst use (e.g., palladium for cross-coupling reactions in indole core formation) .
    Purification methods such as column chromatography or crystallization are critical for removing byproducts . Analytical validation via HPLC (>95% purity) and NMR spectroscopy ensures product integrity .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies functional groups (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, piperidinyl carbons at δ 45–55 ppm) .
    • 2D NMR (COSY, HSQC) resolves complex coupling in the pyrimidoindole core .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 505.2) .
  • X-ray crystallography provides definitive stereochemical data for the indole-piperidine moiety .

Advanced: How can molecular docking studies be designed to elucidate the interaction of this compound with potential biological targets?

Methodological Answer:

  • Target Selection: Prioritize enzymes/receptors implicated in disease pathways (e.g., kinase inhibitors for cancer, cyclooxygenase for inflammation) .
  • Docking Workflow:
    • Prepare the ligand (compound) by optimizing protonation states and tautomers .
    • Use AutoDock Vina or Schrödinger Suite with flexible side-chain sampling for binding pockets .
    • Validate with MD simulations (e.g., 100 ns runs in GROMACS) to assess binding stability .
  • Experimental Cross-Validation: Compare docking scores with in vitro IC50 values from kinase inhibition assays .

Advanced: What strategies are recommended for analyzing contradictory data between in vitro and in vivo efficacy studies?

Methodological Answer:
Contradictions often arise from bioavailability or metabolic instability. Mitigation strategies include:

  • ADME Profiling:
    • Solubility assays (e.g., shake-flask method in PBS pH 7.4) .
    • Microsomal stability tests (e.g., rat liver microsomes) to identify rapid degradation .
  • Pharmacokinetic (PK) Studies:
    • Measure plasma half-life and tissue distribution in rodent models .
  • Prodrug Modification: Introduce hydrolyzable groups (e.g., esters) to enhance permeability .

Basic: What are the critical physical and chemical properties of this compound that influence its suitability for pharmacological testing?

Methodological Answer:

PropertyDataSignificance
Solubility 0.12 mg/mL in H2O (25°C)Affects bioavailability and formulation .
LogP 3.8 (calculated)Predicts membrane permeability .
Melting Point 218–220°CIndicates crystalline stability .
  • Stability: Degrades under basic conditions (pH >9); store at −20°C in inert atmosphere .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted on derivatives of this compound?

Methodological Answer:

  • Derivative Design:
    • Modify the piperidinyl group (e.g., substituent alkyl chain length) to alter lipophilicity .
    • Replace the methoxyphenyl moiety with halogens or heterocycles to probe electronic effects .
  • Screening Pipeline:
    • In vitro assays (e.g., cytotoxicity IC50 in HeLa cells) .
    • Selectivity panels (e.g., kinase profiling at 1 µM concentration) .
  • Data Analysis: Use multivariate statistics (e.g., PCA) to correlate structural features with activity .

Basic: What are the recommended protocols for assessing the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Expose to acidic (1M HCl) and basic (1M NaOH) conditions at 37°C for 24 hours; monitor via HPLC .
    • Light stability: Use ICH Q1B guidelines (UV light at 365 nm for 48 hours) .
  • Thermal Stability:
    • Heat at 60°C for 1 week; assess decomposition by TLC .

Advanced: How can computational methods predict metabolic pathways and potential toxicities?

Methodological Answer:

  • Software Tools:
    • MetaSite predicts Phase I metabolism (e.g., oxidation of the ethylpiperidine group) .
    • Derek Nexus flags structural alerts (e.g., thioether linkage for hepatotoxicity) .
  • In Silico CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using docking .
  • Validation: Compare with in vitro hepatocyte assays for metabolite identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.